Product packaging for 4-Acetyl-4-ethylcyclohexan-1-one(Cat. No.:CAS No. 63381-72-6)

4-Acetyl-4-ethylcyclohexan-1-one

Cat. No.: B14493679
CAS No.: 63381-72-6
M. Wt: 168.23 g/mol
InChI Key: ZWNCKTNTUZFIML-UHFFFAOYSA-N
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Description

4-Acetyl-4-ethylcyclohexan-1-one ( 63381-72-6) is a cyclic ketone of interest in organic synthesis and materials science research. This compound, with a molecular formula of C 10 H 16 O 2 and a molecular weight of 168.23 g/mol, features a cyclohexanone ring substituted with acetyl and ethyl functional groups at the same carbon atom, making it a valuable, functionalized building block . Its synthesis and use as an intermediate have been documented in scientific literature, including studies from the Journal of the Chemical Society, Perkin Transactions 2 . Researchers may employ this diketone in the development of novel organic frameworks, as a precursor in polymer chemistry, or in methodological studies exploring new chemical transformations. As a high-purity reagent, it is suited for advanced laboratory applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B14493679 4-Acetyl-4-ethylcyclohexan-1-one CAS No. 63381-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63381-72-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-acetyl-4-ethylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-3-10(8(2)11)6-4-9(12)5-7-10/h3-7H2,1-2H3

InChI Key

ZWNCKTNTUZFIML-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)CC1)C(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4 Acetyl 4 Ethylcyclohexan 1 One

Reactivity of the Cyclohexanone (B45756) Carbonyl Moiety

The cyclohexanone ring contains a carbonyl group that serves as a primary site for electrophilic attack, alongside adjacent alpha-carbons that exhibit acidity and allow for enolate formation.

Nucleophilic Additions and Conjugate Additions

The carbonyl group of an aldehyde or ketone is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. libretexts.org Consequently, it is susceptible to attack by nucleophiles. In the case of 4-Acetyl-4-ethylcyclohexan-1-one, a saturated ketone, these reactions are primarily 1,2-nucleophilic additions. ncert.nic.inlibretexts.org

In a typical mechanism, a nucleophile attacks the electrophilic carbon of the carbonyl group. This leads to the breaking of the π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Table 1: Examples of Nucleophilic Addition to the Cyclohexanone Carbonyl

Reagent Type Specific Example Product Type
Hydride Reagents Sodium Borohydride (NaBH₄) Secondary Alcohol
Organometallic Reagents Ethylmagnesium Bromide (EtMgBr) Tertiary Alcohol

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in In this compound, the two alkyl groups attached to the carbonyl carbon (within the ring) provide more steric hindrance than in an aldehyde, and they also have an electron-donating effect that slightly reduces the electrophilicity of the carbonyl carbon. ncert.nic.in

While conjugate (or 1,4-) additions are characteristic of α,β-unsaturated carbonyl compounds, they are not a primary reaction pathway for saturated ketones like this compound, as there is no conjugated π-system to transmit the electrophilic character to a β-carbon. libretexts.orgmasterorganicchemistry.com

Enolization and Enolate Chemistry: Regiochemical Control at Alpha-Positions

The hydrogens on the carbon atoms alpha to a carbonyl group are acidic and can be removed by a base to form a resonance-stabilized enolate ion. ncert.nic.in this compound possesses two sets of alpha-hydrogens: those on the cyclohexanone ring at the C-2 and C-6 positions, and those on the methyl group of the acetyl side chain. The C-4 position is a quaternary carbon and has no alpha-hydrogens.

The formation of a specific enolate is subject to regiochemical control, which can be directed by the reaction conditions, leading to either the kinetic or thermodynamic product. ubc.ca

Kinetic Enolate: Formed by the fastest deprotonation, which typically occurs at the least sterically hindered alpha-carbon. For the cyclohexanone ring, using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the deprotonation at the C-2/C-6 positions. vaia.com

Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. The alpha-hydrogens of the acetyl group are generally more acidic than those on a ketone ring due to the electron-withdrawing nature of the adjacent carbonyl, leading to a more stable conjugate base. Using a weaker base, like an alkoxide, at higher temperatures would allow for equilibrium to be established, favoring the formation of the more stable enolate from the acetyl group.

Alkylation of these enolates with electrophiles like alkyl halides is a powerful method for forming new carbon-carbon bonds. libretexts.org The choice of enolate (kinetic vs. thermodynamic) allows for selective alkylation at different positions. For instance, alkylation of the kinetic enolate would occur at the C-2 position of the cyclohexanone ring, while alkylation of the thermodynamic enolate would occur at the alpha-carbon of the acetyl group.

Table 2: Regioselective Enolate Formation

Condition Base Example Favored Deprotonation Site Enolate Type
Irreversible, Low Temp LDA C-2 / C-6 (Ring) Kinetic

Electrochemical Transformations of Ketone Functional Groups

Electrochemical methods provide an environmentally friendly alternative for the reduction of ketones. researchgate.net The electrochemical behavior of ketones like substituted cyclohexanones can be studied using techniques such as cyclic voltammetry to determine optimal reduction conditions. researchgate.net

For this compound, the carbonyl group on the cyclohexanone ring can be selectively reduced to a secondary alcohol. This transformation is typically carried out galvanostatically, using electrodes made of materials like stainless steel. researchgate.net Research on similar compounds, such as 4-ethylcyclohexanone, has demonstrated the feasibility of this method. researchgate.net The process involves the transfer of electrons to the ketone, followed by protonation. It's plausible that under controlled potential, the more accessible cyclohexanone carbonyl would be reduced in preference to the acetyl carbonyl. Studies on more complex cyclohexadienones have shown that electrochemical reduction can initiate a cascade of reactions, including dehalogenation and rearrangement, highlighting the versatility of this technique. researchgate.net

Reactivity of the Acetyl and Ethyl Side Chains

The side chains at the C-4 position introduce additional points of reactivity, separate from the cyclohexanone ring itself.

Alpha-Carbon Reactivity of the Acetyl Group (e.g., Aldol (B89426) Type Condensations)

The alpha-hydrogens of the acetyl group are acidic and readily participate in reactions involving enolate intermediates. ncert.nic.inlibretexts.org A classic example is the aldol condensation, a fundamental carbon-carbon bond-forming reaction. msu.edu

In a base-catalyzed aldol reaction, a base abstracts an alpha-hydrogen from the acetyl group, forming a nucleophilic enolate. pearson.com This enolate can then attack an electrophilic carbonyl carbon, such as that of another aldehyde or ketone molecule. For example, in a mixed aldol or Claisen-Schmidt condensation, the enolate of this compound could react with an aldehyde that cannot enolize (e.g., benzaldehyde) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. msu.edu

The enhanced acidity of the acetyl's alpha-hydrogens makes this position a prime target for enolization under thermodynamic conditions, allowing for selective reactions at the side chain. msu.edu

Selective C-H Functionalization of Alkyl Substituents

The direct functionalization of unactivated C-H bonds in alkyl groups, such as the ethyl substituent, represents a significant challenge in organic synthesis due to the inherent inertness of these bonds. illinois.eduresearchgate.net Achieving positional selectivity among the numerous C-H bonds in a molecule like this compound is notoriously difficult. researchgate.net

Modern synthetic chemistry has seen advances in transition metal-catalyzed C-H functionalization. nih.gov These methods often employ directing groups to position a catalyst near a specific C-H bond. nih.gov In the absence of a directing group, selectivity can be hard to control. However, new catalytic systems are being developed that can differentiate between C-H bonds based on subtle electronic or steric differences. For instance, some catalysts can selectively oxidize saturated hydrocarbons under mild conditions. researchgate.net It is conceivable that a sophisticated catalytic system could be designed to selectively functionalize the ethyl group of this compound, though this remains a frontier area of research. nih.gov

Cyclohexanone Ring Transformations and Rearrangements

The cyclohexanone ring is a versatile scaffold that can undergo various transformations to alter its carbon skeleton, leading to larger or smaller ring systems. These rearrangements are fundamental in organic synthesis for creating molecular complexity. etsu.edu

The carbon framework of this compound can be modified through established rearrangement reactions, leading to either ring expansion or contraction.

Ring Expansion: A primary method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.orglibretexts.org This reaction sequence involves the conversion of the ketone to a 1-aminomethyl-cycloalkanol, followed by treatment with nitrous acid. wikipedia.orgnumberanalytics.com The diazotization of the amino group creates a diazonium salt, which then leaves as nitrogen gas to generate a primary carbocation. wikipedia.orgwikipedia.org A subsequent 1,2-alkyl shift, driven by the formation of a more stable oxonium ion, results in an expanded ring. wikipedia.org For this compound, this would yield a substituted cycloheptanone. The Tiffeneau-Demjanov rearrangement is particularly effective for creating five, six, and seven-membered rings. wikipedia.org The migratory aptitude in such rearrangements is influenced by steric and electronic factors, with less substituted carbon atoms often favored for migration. d-nb.info

Ring Contraction: The most prominent method for the ring contraction of cyclic ketones is the Favorskii rearrangement. wikipedia.orgrsc.orgntu.ac.uk This reaction occurs when an α-halo ketone is treated with a base, such as an alkoxide or hydroxide. wikipedia.orgnrochemistry.com The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate via an enolate, which is then opened by the nucleophilic base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgslideshare.net To apply this to this compound, it would first need to be halogenated at an α-position (C2 or C6). Treatment with a base like sodium methoxide (B1231860) would then induce the rearrangement, contracting the six-membered ring to a five-membered cyclopentanecarboxylic acid derivative. wikipedia.org The choice of base determines the final product; for example, alkoxides yield esters, while hydroxides produce carboxylic acids. slideshare.net

Other ring contraction methods include the Wolff rearrangement of cyclic α-diazo ketones, which proceeds through a ketene (B1206846) intermediate. rsc.org

Table 1: Major Ring Rearrangement Reactions Applicable to Substituted Cyclohexanones
Rearrangement TypeDescriptionKey IntermediateTypical ReagentsOutcome for CyclohexanoneReference
Tiffeneau-Demjanov ExpansionOne-carbon ring expansion of a cyclic ketone via a 1-aminomethylcycloalkanol.Diazonium salt, Carbocation1. HCN/KCN, then H₂/catalyst 2. HNO₂ (from NaNO₂/H⁺)Cycloheptanone derivative wikipedia.org, numberanalytics.com, wikipedia.org
Favorskii ContractionRing contraction of an α-halo ketone in the presence of a base.Cyclopropanone1. Halogenating agent (e.g., Br₂) 2. Base (e.g., NaOMe, NaOH)Cyclopentanecarboxylic acid derivative nrochemistry.com, wikipedia.org, researchgate.net
Wolff RearrangementRing contraction of an α-diazo ketone, typically induced by heat, light, or a metal catalyst.Ketene1. Diazo transfer reagent 2. Heat (Δ), Light (hν), or Ag₂OCyclopentane derivative rsc.org

Oxidative reactions provide pathways to either cleave the cyclohexanone ring or insert an oxygen atom to form a lactone, a cyclic ester.

Lactonization (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation is a highly reliable reaction that converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.comyoutube.com This reaction is typically carried out using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.org The mechanism involves the formation of a key tetrahedral intermediate, often called the Criegee intermediate, followed by the migratory insertion of one of the adjacent carbon atoms. wikipedia.orgnih.gov

For the unsymmetrical this compound, the regioselectivity of oxygen insertion is determined by the relative migratory aptitude of the two α-carbons (C2 and C6). In this case, since both are secondary alkyl groups, a mixture of two regioisomeric seven-membered lactones (caprolactones) would be expected. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org The reaction is stereospecific, with the migrating group retaining its stereochemistry. youtube.com Asymmetric Baeyer-Villiger oxidations, often employing enzymes like cyclohexanone monooxygenases (CHMOs), can achieve high enantioselectivity. nih.govresearchgate.net Studies on 4,4-disubstituted cyclohexanones have shown that they are viable substrates for such enzymatic oxidations. nih.govresearchgate.net

Ring Scission (Oxidative Cleavage): The 1,3-dicarbonyl-like motif in this compound (specifically, the relationship between the ring ketone and the acetyl group) makes it susceptible to oxidative cleavage. Reagents like Oxone (a source of KHSO₅) can cleave β-dicarbonyl compounds to yield dicarboxylic acids or their esters, depending on the solvent. msu.eduacs.orgnih.gov This process offers a milder alternative to reactions like the haloform reaction for degrading such structures. organic-chemistry.org The reaction proceeds without the need for transition metal catalysts and is considered environmentally benign. msu.eduacs.org Treatment of this compound with Oxone in an alcohol solvent like methanol (B129727) would be expected to cleave the C-C bond between the carbonyls, leading to a diester product.

Table 2: Oxidative Transformations of this compound
TransformationReactionTypical ReagentsExpected Product TypeKey Mechanistic FeatureReference
LactonizationBaeyer-Villiger Oxidationm-CPBA, H₂O₂/Lewis Acid, Enzymes (e.g., CHMO)Substituted CaprolactoneMigration of an α-carbon to an oxygen atom (Criegee intermediate). wikipedia.org, organic-chemistry.org, researchgate.net
Ring ScissionOxidative CleavageOxone (KHSO₅), NaIO₄, O₃Dicarboxylic Acid / DiesterCleavage of the C-C bond between carbonyl groups in the β-dicarbonyl system. msu.edu, acs.org, organic-chemistry.org

Diastereoselective and Enantioselective Reaction Pathways in Substituted Cyclohexanones

Due to the presence of a prochiral center at C4, this compound is an ideal substrate for asymmetric synthesis. Reactions can be designed to selectively produce one diastereomer or enantiomer over others.

Diastereoselective Reactions: Nucleophilic addition to the carbonyl group of substituted cyclohexanones often proceeds with facial selectivity, leading to diastereomeric alcohol products. For instance, the reduction of the ketone can be highly diastereoselective. The stereochemical outcome is dictated by the approach of the nucleophile, which is influenced by steric hindrance from substituents on the ring.

Enantioselective Pathways: Because this compound is prochiral, it can undergo enantioselective reactions to generate chiral products. Key strategies include:

Asymmetric Deprotonation/Alkylation: Using a chiral lithium amide base can selectively remove one of the two enantiotopic α-protons (at C2 or C6). rsc.org Trapping the resulting chiral enolate with an electrophile, such as an alkyl halide, leads to an α-alkylated cyclohexanone with high enantiomeric excess. acs.orgubc.ca

Organocatalytic Reactions: Chiral primary or secondary amines can catalyze reactions at the α-position. These catalysts form chiral enamines or iminium ions as intermediates, guiding the stereochemical outcome of subsequent reactions. researchgate.net

Desymmetrization: This strategy involves a chiral reagent or catalyst that distinguishes between the two enantiotopic halves of the prochiral molecule. nih.gov For example, an enantioselective Baeyer-Villiger oxidation, often catalyzed by an enzyme, can convert the prochiral ketone into a chiral lactone with high optical purity. nih.govresearchgate.net Similarly, enantioselective intramolecular cyclizations of prochiral cyclohexanones have been achieved using chiral bases. rsc.org

Kinetic Resolution: If a racemic mixture of a chiral derivative of the ketone is prepared, kinetic resolution can be used to separate the enantiomers. wikipedia.org This technique uses a chiral reagent or catalyst that reacts faster with one enantiomer than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.orgyoutube.com Enzymatic kinetic resolutions are particularly effective. almacgroup.com

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Probes

Understanding the precise mechanisms of the transformations involving this compound requires a combination of kinetic and spectroscopic techniques.

Spectroscopic Probes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing starting materials, intermediates, and products. youtube.com In-situ NMR experiments, where spectra are recorded as the reaction proceeds inside the NMR tube, can allow for the direct observation of transient species like enolates or the Criegee intermediate in the Baeyer-Villiger oxidation. researchgate.netresearchgate.net 2D NMR techniques (e.g., COSY, HMBC) are used to establish connectivity in complex rearranged products. bmrb.io

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of reactions by observing the disappearance of the ketone carbonyl stretch (typically around 1715 cm⁻¹) and the appearance of new functional groups, such as the ester carbonyl in a lactone (around 1735 cm⁻¹) or the hydroxyl group in an alcohol product.

Kinetic Studies:

Measuring reaction rates under various conditions (e.g., changing substrate, reagent concentration, or temperature) provides insight into the rate-determining step of a reaction. For example, kinetic studies of the Baeyer-Villiger oxidation have helped confirm that the migratory step is typically rate-limiting. wikipedia.org

Kinetic Resolution Studies: The relative rates of reaction for two enantiomers are quantified to determine the selectivity factor (s), a measure of the efficiency of a kinetic resolution. wikipedia.orgalmacgroup.com

Computational Studies:

Quantum mechanical calculations (e.g., Density Functional Theory - DFT) are increasingly used to model reaction pathways. These studies can calculate the energies of transition states and intermediates, providing a theoretical basis for observed selectivity. acs.org For instance, computational models can help rationalize the migratory aptitudes in rearrangement reactions or the facial selectivity in nucleophilic additions.

Advanced Spectroscopic and Structural Characterization of Substituted Cyclohexanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For 4-Acetyl-4-ethylcyclohexan-1-one, we can predict the proton signals based on its structural analogs.

Expected ¹H NMR Data for this compound (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (acetyl)~2.1Singlet3H
CH₂ (ethyl)~1.5 - 1.7Quartet2H
CH₃ (ethyl)~0.9Triplet3H
Cyclohexanone (B45756) ring protons~1.8 - 2.5Multiplets8H

The singlet at approximately 2.1 ppm would be characteristic of the three equivalent protons of the acetyl methyl group. The ethyl group would present as a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (CH₃) protons, resulting from coupling with the methylene protons. The eight protons on the cyclohexanone ring would appear as a complex series of overlapping multiplets in the region of 1.8-2.5 ppm.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

¹³C NMR Data for Analogous Compounds

CompoundC=O (ring)C=O (acetyl)Quaternary CCH₂ (ring)CH₂ (ethyl)CH₃ (acetyl)CH₃ (ethyl)
4-Acetyl-4-methylcyclohexanone~209~211~50~35-40-~27~20
4-Ethylcyclohexanone chemicalbook.com~212--~30-42~28-~11

Based on this data, the predicted ¹³C NMR spectrum for this compound would show two carbonyl signals, one for the ring ketone and another for the acetyl ketone. A quaternary carbon signal would also be present, corresponding to the C4 position. The remaining signals would account for the methylene carbons of the ring and the ethyl group, as well as the methyl carbons of the acetyl and ethyl groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, this would confirm the coupling between the methylene and methyl protons of the ethyl group and the connectivity of the protons within the cyclohexanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the proton and carbon signals of the CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

The key vibrational modes expected for this compound would be the C=O (carbonyl) stretching frequencies. Due to the presence of two carbonyl groups, two distinct absorption bands would be anticipated.

IR Data for Analogous Compounds

CompoundC=O Stretch (ring ketone) (cm⁻¹)C=O Stretch (acetyl ketone) (cm⁻¹)
4-Acetylcyclohexanone nih.gov~1710~1710 (likely overlapping)
4-Ethylcyclohexanone nih.govnist.govchemicalbook.com~1715-

For this compound, we would expect two strong absorption bands in the carbonyl region of the IR spectrum, likely between 1705 and 1725 cm⁻¹. The presence of two distinct carbonyl peaks would confirm the presence of both the ring and acetyl ketone functionalities. Other characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

The predicted molecular weight for this compound (C₁₀H₁₆O₂) is approximately 168.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 168.

Mass Spectrometry Data for Analogous Compounds

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
4-Acetylcyclohexanone nih.gov140.1843 (CH₃CO⁺), 97, 83, 55
4-Ethylcyclohexanone nih.govnist.gov126.2097, 82, 69, 55, 41
4-Acetyl-4-methylcyclohexanone nih.gov154.21Not available

The fragmentation pattern of this compound would likely involve the loss of the acetyl group (CH₃CO, 43 mass units) leading to a significant peak at m/z = 125. The loss of the ethyl group (C₂H₅, 29 mass units) would result in a peak at m/z = 139. Other characteristic fragments would arise from the cleavage of the cyclohexanone ring.

Raman Spectroscopy Applications for Molecular Vibrations and Structure

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy.

While specific Raman data for this compound is not available, we can refer to data for similar structures. For instance, 4-Ethylcyclohexanone has available Raman spectral data. nih.gov The Raman spectrum of this compound would be expected to show strong bands for the C=O stretching vibrations, similar to what is observed in the IR spectrum. The symmetric vibrations of the carbon-carbon bonds within the cyclohexyl ring would also be Raman active. The non-polar nature of many of the bonds in the molecule would lead to strong Raman signals for these vibrations.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives or Analogues

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice. For substituted cyclohexanones, X-ray crystallography can offer definitive proof of the solid-state conformation of the cyclohexane (B81311) ring and the orientation of its substituents.

In a hypothetical crystallographic analysis of a crystalline derivative of this compound, the data obtained would resemble the illustrative parameters presented in the table below. This information would be crucial for validating theoretical conformational predictions and for understanding intermolecular interactions in the solid state.

Illustrative Crystallographic Data for a Substituted Cyclohexanone Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.15
c (Å)12.40
β (°)105.2
Volume (ų)1000.5
Z4
Density (calculated) (g/cm³)1.105
R-factor0.045

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a variety of puckered conformations to relieve angle and torsional strain. The most stable of these is the chair conformation, in which all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. pressbooks.pub Other higher-energy conformations include the boat, twist-boat, and half-chair, which are typically transition states or intermediates in the process of ring flipping between two chair conformations. pressbooks.pub

In a substituted cyclohexane, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of the two possible chair conformations is determined by the steric interactions between the substituents and the rest of the ring atoms. A key factor governing this stability is the presence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring. utdallas.edu

For this compound, both the acetyl and ethyl groups are attached to the same carbon atom (C4). In such a geminally disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position in a given chair conformation. The cyclohexane ring will preferentially adopt the conformation that places the sterically bulkier group in the equatorial position to minimize 1,3-diaxial interactions.

The steric demand of a substituent is often quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

Estimated A-Values for Substituents

SubstituentA-value (kcal/mol)
Ethyl (-CH₂CH₃)~1.75
Acetyl (-COCH₃)~1.0 - 1.5

Note: These are estimated A-values based on data for related substituents and may vary depending on the specific molecular context.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic environment of a molecule. wavefun.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. suniv.ac.in

For 4-Acetyl-4-ethylcyclohexan-1-one, DFT calculations, perhaps using a functional like B3LYP with a basis set such as 6-311+G**, could be employed to: researchgate.net

Determine Optimized Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the molecule's kinetic stability and electronic excitation properties. For instance, in studies of other dienones, the HOMO and LUMO energies have been correlated with oxidation and reduction potentials. nih.gov

Map Electrostatic Potential (ESP): An ESP map would visualize the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the ketone and acetyl groups would be expected to be regions of high negative potential, indicating their role as sites for electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment3.5 DSuggests a moderately polar molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The flexible six-membered ring of this compound can adopt various conformations, with the chair form being the most stable for cyclohexanones. The substituents at the C4 position introduce significant conformational considerations. Molecular dynamics (MD) simulations can model the movement of atoms over time, providing a detailed picture of the conformational landscape. nih.gov

An MD simulation would reveal:

Preferential Conformations: The ethyl and acetyl groups at the C4 position will have a preference for either axial or equatorial positions to minimize steric strain. The diequatorial conformation is generally more stable for 1,4-disubstituted cyclohexanes.

Ring Inversion Barriers: MD simulations can quantify the energy barrier between different chair conformations, a key aspect of the molecule's dynamic behavior. nih.gov For cyclohexane (B81311), this barrier is experimentally known to be around 10.4 kcal/mol. nih.gov

Solvent Effects: By including solvent molecules in the simulation, it is possible to understand how the solvent influences conformational preferences and molecular motion.

Table 2: Illustrative Conformational Analysis of this compound

ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population (at 298 K)
Chair 1Acetyl (eq), Ethyl (eq)0.0~95%
Chair 2Acetyl (ax), Ethyl (eq)> 2.0<5%
Chair 3Acetyl (eq), Ethyl (ax)> 2.0<5%
Twist-Boat-~5-6<0.1%

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reactions could be investigated:

Nucleophilic Addition to the Carbonyls: The two carbonyl groups are prime targets for nucleophiles. Computational models can predict the facial selectivity of nucleophilic attack (i.e., from which side the nucleophile will approach). This has been explored for other 4-substituted cyclohexanones. acs.org

Enolate Formation and Subsequent Reactions: The alpha-hydrogens to both carbonyls are acidic and can be removed to form enolates, which are key intermediates in many reactions. DFT calculations can determine the relative acidities of these protons and the stability of the corresponding enolates.

Photochemical Reactions: Similar to cyclohexanone (B45756) itself, which undergoes ring-opening reactions upon photoexcitation, computational studies could predict the photochemical behavior of this derivative. acs.orgnih.gov

For example, a study on the reduction of a substituted cyclohexanone would involve calculating the energies of the transition states for both axial and equatorial attack by a hydride reagent, thus explaining the observed stereoselectivity of the reaction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which is crucial for structure verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.govmdpi.com These predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to each nucleus. For complex molecules, this synergy between DFT and NMR is often essential for unambiguous structure elucidation. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated from the second derivatives of the energy. These computed frequencies correspond to the stretching and bending modes of the molecule's bonds. A comparison with an experimental IR spectrum would show characteristic peaks for the C=O stretches of the ketone and acetyl groups, as well as C-H and C-C bond vibrations.

Table 3: Hypothetical vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)
13C NMR (Ketone C=O)209 ppm211 ppm
13C NMR (Acetyl C=O)207 ppm208 ppm
1H NMR (CH2 of Ethyl)1.6 ppm1.5 ppm
IR Freq. (Ketone C=O)1710 cm-11715 cm-1
IR Freq. (Acetyl C=O)1700 cm-11705 cm-1

Design of Novel Synthetic Pathways via Computational Screening

Computational tools are increasingly used to design and evaluate potential synthetic routes in silico before any experiments are conducted in the lab. nih.govnih.gov This approach, often called retrosynthesis, can save significant time and resources.

For this compound, a computational screening process might involve:

Identifying Precursors: Using retrosynthetic analysis software to propose potential starting materials.

Evaluating Reaction Feasibility: For each proposed reaction step, DFT calculations can be used to compute the reaction energies and activation barriers. This helps to identify thermodynamically and kinetically favorable reactions.

Screening for Side Reactions: The computational models can also predict potential side reactions and byproducts, allowing chemists to choose reaction conditions that maximize the yield of the desired product.

While a specific computational design for this molecule is not published, the general methodology has been successfully applied to other complex targets, demonstrating the power of in silico screening in modern synthetic chemistry. nih.govresearchgate.netresearchgate.net

Applications of 4 Acetyl 4 Ethylcyclohexan 1 One in Chemical Synthesis

Role as a Key Building Block in Complex Organic Molecular Architectures

4-Acetyl-4-ethylcyclohexan-1-one is a pivotal building block in the synthesis of intricate organic molecules. The presence of a quaternary carbon center substituted with both an acetyl and an ethyl group provides a unique structural motif that can be elaborated upon to create diverse and complex scaffolds. The two ketone groups offer differential reactivity, which can be exploited for selective chemical modifications. For instance, one ketone can be protected while the other undergoes reaction, allowing for a stepwise and controlled construction of the target molecule.

The cyclohexanone (B45756) ring itself is a common feature in many biologically active compounds and natural products, making this compound a relevant starting point for medicinal chemistry and drug discovery programs. The ability to introduce further stereocenters and functional groups onto this scaffold enhances its utility in creating libraries of compounds with potential therapeutic applications.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

Reaction Type Reagents and Conditions Potential Product
Selective Ketalization Ethylene (B1197577) glycol, p-toluenesulfonic acid (catalytic) Mono-protected diketone
Aldol (B89426) Condensation Base (e.g., NaOH, LDA) Bicyclic enone systems
Wittig Reaction Phosphonium ylide Alkenyl-substituted cyclohexanone
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA) Lactone derivatives
Grignard Reaction Organomagnesium halides (e.g., PhMgBr) Tertiary alcohol adducts

Utilization in the Synthesis of Natural Product Scaffolds

The structural framework of this compound is embedded within various natural product families. Its use as a starting material can significantly streamline the synthesis of these complex molecules. Chiral and highly oxygenated cyclohexanes, which can be derived from such precursors, are versatile chiral building blocks in natural product synthesis nih.gov. The synthesis of natural products containing cyclohexane (B81311) units often starts from readily available cyclic ketones nih.gov.

For example, the core of certain terpenoids and steroids contains a substituted cyclohexane ring. By employing this compound, synthetic chemists can access key intermediates that already possess a degree of molecular complexity, thereby reducing the number of synthetic steps required to reach the final natural product. The functional handles on the molecule allow for the introduction of additional rings and stereocenters with high levels of control.

Development of New Synthetic Methodologies Employing Cyclohexanone Scaffolds

Substituted cyclohexanones are frequently used as model substrates in the development of new synthetic methodologies. The reactivity of the ketone functional groups and the conformational properties of the cyclohexane ring provide a well-defined system for testing the scope and limitations of new reactions. Methodologies such as tandem photocatalyzed annulations have been developed for the synthesis of multi-functionalized cyclic scaffolds, allowing for the exploration of new chemical space.

The development of efficient and stable non-noble metal catalysts for reactions such as catalytic transfer hydrogenation often utilizes cyclohexanone derivatives as benchmark substrates organic-chemistry.org. The insights gained from these studies can then be applied to more complex and synthetically valuable targets.

Table 2: Examples of Methodologies Developed Using Cyclohexanone Scaffolds

Methodology Catalyst/Reagent Transformation Reference
Tandem Photocatalyzed Annulation Photoredox catalyst Synthesis of multi-functionalized cyclic scaffolds
Asymmetric Transfer Hydrogenation Ruthenium catalysts Enantioselective preparation of chiral cyclohexanols beilstein-journals.org
Catalytic Transfer Hydrogenation Non-noble metal catalysts Reduction of cyclohexanones to cyclohexanols organic-chemistry.org

Integration into Chemical Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. The structured and functionally rich nature of this compound makes it an ideal scaffold for the construction of chemical libraries. By systematically reacting the ketone functionalities with a variety of building blocks, a library of related but distinct molecules can be efficiently synthesized.

This approach allows for the exploration of a larger chemical space in a shorter amount of time compared to traditional one-by-one synthesis. The resulting libraries can then be screened for biological activity or other desired properties, leading to the identification of lead compounds for further development. The use of natural product-like scaffolds in combinatorial libraries is particularly valuable as it can increase the probability of finding compounds with favorable biological properties acs.org.

Potential in Ligand Design for Catalysis and Coordination Chemistry

The design of new ligands for metal catalysts is a crucial area of research in chemistry. The ability of a ligand to coordinate to a metal center and influence its catalytic activity is highly dependent on the ligand's steric and electronic properties. This compound can serve as a precursor for the synthesis of novel ligands.

The ketone functionalities can be converted into coordinating groups such as amines, imines, or alcohols. The cyclohexane backbone provides a rigid scaffold that can pre-organize these coordinating groups in a specific spatial arrangement, which can be beneficial for achieving high selectivity in catalytic reactions. For instance, the synthesis of chiral ligands from substituted cyclohexanones can lead to the development of catalysts for asymmetric transformations.

Emerging Research Avenues and Future Outlook

Development of More Efficient and Sustainable Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on environmental responsibility has spurred significant research into green chemistry approaches for the synthesis of cyclohexanones. Traditional methods often rely on hazardous oxidizing agents like chromium-based reagents, which are carcinogenic and pose disposal challenges. scribd.com A prominent green alternative is the oxidation of the corresponding cyclohexanol (B46403) using sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. scribd.comowlcation.com This method is environmentally benign, producing only water, sodium chloride, and acetate (B1210297) as byproducts, which can be safely disposed of. scribd.com

Another promising green oxidant is hydrogen peroxide (H2O2), which is utilized in conjunction with catalysts like sodium tungstate. researchgate.net Research has shown that the addition of phosphotungstic acid can significantly enhance the yield of cyclohexanone (B45756) in these reactions. researchgate.net The use of oxygen-containing gas as a primary oxidant also presents a cost-effective and environmentally friendly route for synthesizing 4-substituted cyclohexanones from their corresponding cyclohexanols. google.com These methods align with the principles of green chemistry by minimizing waste, utilizing less hazardous materials, and improving energy efficiency. scribd.com

PrecursorOxidizing Agent/CatalystKey Advantages
CyclohexanolSodium Hypochlorite/Acetic AcidEnvironmentally friendly byproducts (water, NaCl, acetate). scribd.com
CyclohexanolHydrogen Peroxide/Sodium TungstateIncreased yield with phosphotungstic acid. researchgate.net
4-Substituted CyclohexanolOxygen-containing gasLow cost, high selectivity, and environmentally friendly. google.com

Exploration of Novel Reactivity Patterns and Transformation Pathways

Recent studies have highlighted several novel transformation pathways:

Radical Reactions: The use of visible light and a Hantzsch ester, without a photosensitizer, can mediate the addition of tertiary carbon radicals to cyclic α,β-unsaturated ketones. organic-chemistry.org

Cationic Cyclizations: Alkynol or enyne derivatives can be converted to cyclohexanones through cationic cyclization promoted by tetrafluoroboric acid in 1,1,1,3,3,3-hexafluoropropan-2-ol. organic-chemistry.org

Photocatalysis: The use of photocatalysts like [Ru(bpy)3]2+ under red light irradiation is being investigated for reactions such as the α-arylation of cyclohexanone. acs.org This approach offers potential for improved selectivity compared to higher-energy blue light irradiation. acs.org

Enzyme-Catalyzed Reactions: Cyclohexanone dehydrogenase enzymes are being engineered for efficient and regioselective α,β-desaturation of cyclic ketones, which is a crucial step in the synthesis of many bioactive molecules. nih.gov

These emerging methods open up new possibilities for creating complex and functionally diverse cyclohexanone derivatives that were previously difficult to access.

Advances in Stereoselective Synthesis of Complex Cyclohexanone Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of many pharmaceuticals and biologically active compounds. For complex cyclohexanone derivatives, achieving high stereoselectivity remains a significant challenge.

Recent breakthroughs in this area include:

Asymmetric Rearrangements: Chiral Al(III)-N,N'-dioxide complexes have been shown to catalyze the acyloin rearrangement of cyclic α-ketols, producing optically active 2-acyl-2-hydroxy cyclohexanones with high enantioselectivity. organic-chemistry.org

Organocatalysis: Chiral primary amines can catalyze the synthesis of important building blocks like the Wieland-Miescher and Hajos-Parrish ketones with high enantioselectivity. organic-chemistry.org Furthermore, pyrrolidinine-thioxotetrahydropyrimidinone derivatives have demonstrated efficient catalysis for asymmetric reactions in brine, offering a more sustainable approach. organic-chemistry.org

Asymmetric Reductions: The choice of reducing agent can significantly influence the stereochemical outcome of cyclohexanone reductions. For instance, using aluminium hydride instead of lithium aluminium hydride can dramatically increase the trans:cis ratio of the resulting cyclohexanol. wikipedia.org

1,3-Dipolar Cycloadditions: These reactions are powerful tools for creating multiple stereogenic centers simultaneously. The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, can lead to the highly diastereoselective synthesis of densely substituted pyrrolidines, which can be further transformed into valuable proline derivatives. acs.org

These advanced strategies provide chemists with greater control over the molecular architecture of complex cyclohexanones, paving the way for the synthesis of novel and potent molecules.

High-Throughput Experimentation and Automation in Cyclohexanone Chemistry

The discovery and optimization of new reactions in cyclohexanone chemistry are being accelerated by the adoption of high-throughput experimentation (HTE) and automation. researchgate.netchemrxiv.org HTE allows for the rapid screening of numerous reaction conditions in parallel, using miniaturized setups. chemrxiv.orgyoutube.com This approach is particularly valuable for complex reactions where the optimal catalyst, base, and solvent are not easily predicted. youtube.com

Key aspects of HTE in this field include:

Rapid Optimization: HTE platforms enable the swift identification of optimal conditions for a wide range of transformations, including cross-coupling reactions. researchgate.netdomainex.co.uk

Data-Rich Experimentation: By generating large datasets, HTE facilitates a deeper understanding of reaction mechanisms and provides valuable information for developing predictive machine learning models. youtube.com

Standardized Workflows: The development of standardized protocols and automated systems enhances the reproducibility and efficiency of experimentation. chemrxiv.org

While HTE is a powerful tool, it is most effective when used as a "first line of defense" in reaction development, rather than a last resort. youtube.com The integration of robotics and advanced analytical techniques, such as UPLC-MS, is crucial for managing the large number of experiments and the vast amount of data generated. youtube.comdomainex.co.uk

Synergistic Integration of Theoretical and Experimental Methodologies for Understanding Reactivity

A deeper understanding of reaction mechanisms and molecular behavior is being achieved through the powerful combination of theoretical and experimental approaches. Computational modeling and simulations are increasingly used to complement and guide laboratory experiments.

Examples of this synergy include:

Understanding Reaction Dynamics: Molecular dynamics simulations can provide insights into how the dynamic behavior of the cyclohexane (B81311) ring influences its reactivity, a factor that is difficult to probe through experimental means alone. acs.org

Predicting Reaction Outcomes: Theoretical calculations can help predict the feasibility and selectivity of proposed reaction pathways, saving time and resources in the lab. For instance, computational studies have been used to understand the diastereoselectivity in cycloaddition reactions. acs.org

Guiding Catalyst and Enzyme Design: In the field of biocatalysis, molecular dynamics simulations are used to guide the rational design of enzymes, such as cyclohexanone dehydrogenase, to improve their activity and substrate specificity. nih.gov

Kinetic Studies: The combination of experimental kinetic data with theoretical models allows for a more complete understanding of reaction mechanisms, as demonstrated in studies of reductive amination reactions involving cyclohexanone. acs.org

This integrated approach, where computational predictions inform experimental design and experimental results validate and refine theoretical models, is accelerating the pace of discovery and innovation in the field of cyclohexanone chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.